molecular formula C19H23NO3 B15020498 N-(4-methoxyphenyl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide

N-(4-methoxyphenyl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide

Cat. No.: B15020498
M. Wt: 313.4 g/mol
InChI Key: VEQGMGPQAJVTGI-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide is an organic compound that belongs to the class of acetamides. This compound features a methoxyphenyl group and a phenoxyacetamide moiety, which are common in various pharmaceutical and industrial applications. The presence of these functional groups suggests potential biological activity and utility in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide typically involves the following steps:

    Formation of the Phenoxyacetamide Moiety: This can be achieved by reacting 5-methyl-2-(propan-2-yl)phenol with chloroacetic acid in the presence of a base such as sodium hydroxide to form the phenoxyacetic acid intermediate.

    Amidation Reaction: The phenoxyacetic acid intermediate is then reacted with 4-methoxyaniline in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final acetamide product.

Industrial Production Methods

In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized for temperature, pressure, and solvent choice to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group, potentially leading to further oxidation products.

    Reduction: The acetamide group can be reduced to an amine under strong reducing conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

    Oxidation: Hydroxylated derivatives or quinones.

    Reduction: Amines or alcohols.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

N-(4-methoxyphenyl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide may have various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use as a probe to study enzyme interactions or receptor binding.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the production of specialty chemicals or as a component in formulations.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity. The methoxy and phenoxy groups could facilitate binding to hydrophobic pockets, while the acetamide group might form hydrogen bonds with active site residues.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methoxyphenyl)acetamide: Lacks the phenoxy group, potentially less hydrophobic.

    2-(5-methyl-2-(propan-2-yl)phenoxy)acetamide: Lacks the methoxyphenyl group, potentially different binding properties.

    N-(4-hydroxyphenyl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide: Hydroxy group instead of methoxy, potentially more reactive.

Uniqueness

N-(4-methoxyphenyl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide is unique due to the combination of methoxyphenyl and phenoxyacetamide moieties, which may confer specific biological activities and chemical reactivity not seen in simpler analogs.

Properties

Molecular Formula

C19H23NO3

Molecular Weight

313.4 g/mol

IUPAC Name

N-(4-methoxyphenyl)-2-(5-methyl-2-propan-2-ylphenoxy)acetamide

InChI

InChI=1S/C19H23NO3/c1-13(2)17-10-5-14(3)11-18(17)23-12-19(21)20-15-6-8-16(22-4)9-7-15/h5-11,13H,12H2,1-4H3,(H,20,21)

InChI Key

VEQGMGPQAJVTGI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=CC=C(C=C2)OC

Origin of Product

United States

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